molecular formula C8H7BrClNO3 B13213113 1-Bromo-4-(chloromethoxy)-2-methyl-3-nitrobenzene

1-Bromo-4-(chloromethoxy)-2-methyl-3-nitrobenzene

Cat. No.: B13213113
M. Wt: 280.50 g/mol
InChI Key: QFAVYTICZNWWEA-UHFFFAOYSA-N
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Description

1-Bromo-4-(chloromethoxy)-2-methyl-3-nitrobenzene is an organic compound with a complex structure, featuring a benzene ring substituted with bromine, chloromethoxy, methyl, and nitro groups

Preparation Methods

The synthesis of 1-Bromo-4-(chloromethoxy)-2-methyl-3-nitrobenzene typically involves multiple steps, including electrophilic aromatic substitution reactions. The general synthetic route may include:

    Bromination: Introduction of a bromine atom to the benzene ring.

    Chloromethoxylation: Addition of a chloromethoxy group.

    Methylation: Introduction of a methyl group.

    Nitration: Addition of a nitro group.

Each of these steps requires specific reagents and conditions. For example, bromination can be achieved using bromine in the presence of a catalyst like iron(III) bromide. Chloromethoxylation may involve the use of chloromethyl methyl ether and a base. Nitration typically requires a mixture of concentrated nitric acid and sulfuric acid .

Chemical Reactions Analysis

1-Bromo-4-(chloromethoxy)-2-methyl-3-nitrobenzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like tin(II) chloride or hydrogen in the presence of a catalyst.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common reagents and conditions for these reactions include bases, acids, and catalysts, depending on the specific transformation desired .

Scientific Research Applications

1-Bromo-4-(chloromethoxy)-2-methyl-3-nitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-4-(chloromethoxy)-2-methyl-3-nitrobenzene involves its interaction with various molecular targets. The presence of electron-withdrawing groups like nitro and bromine can influence its reactivity and interaction with enzymes or receptors. The compound can form intermediates that participate in further chemical transformations, affecting biological pathways .

Comparison with Similar Compounds

1-Bromo-4-(chloromethoxy)-2-methyl-3-nitrobenzene can be compared with similar compounds such as:

    1-Bromo-4-methoxy-2-methyl-3-nitrobenzene: Lacks the chloromethoxy group, which may affect its reactivity and applications.

    1-Chloro-4-(chloromethoxy)-2-methyl-3-nitrobenzene: Substitutes bromine with chlorine, potentially altering its chemical properties.

    1-Bromo-4-(methoxymethoxy)-2-methyl-3-nitrobenzene: Replaces chloromethoxy with methoxymethoxy, impacting its reactivity and uses .

Properties

Molecular Formula

C8H7BrClNO3

Molecular Weight

280.50 g/mol

IUPAC Name

1-bromo-4-(chloromethoxy)-2-methyl-3-nitrobenzene

InChI

InChI=1S/C8H7BrClNO3/c1-5-6(9)2-3-7(14-4-10)8(5)11(12)13/h2-3H,4H2,1H3

InChI Key

QFAVYTICZNWWEA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1[N+](=O)[O-])OCCl)Br

Origin of Product

United States

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